molecular formula C16H14N4O2 B11698932 2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

Cat. No.: B11698932
M. Wt: 294.31 g/mol
InChI Key: NPBUHDNKIKSKML-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, ethoxyphenyl, methoxy, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form this compound. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, ethoxyphenyl, methoxy, and dicarbonitrile groups makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14N4O2/c1-3-22-11-6-4-10(5-7-11)14-12(8-17)15(19)20-16(21-2)13(14)9-18/h4-7H,3H2,1-2H3,(H2,19,20)

InChI Key

NPBUHDNKIKSKML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N

Origin of Product

United States

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